L-Lysine orotate
Description
Constituent Components: Orotic Acid and L-Lysine
To comprehend the nature of lysine (B10760008) orotate (B1227488), it is essential to first understand its individual components.
Orotic Acid:
Orotic acid, historically known as vitamin B13, is a heterocyclic compound and a key intermediate in the de novo biosynthesis of pyrimidine (B1678525) nucleotides. ontosight.aiwikipedia.org These nucleotides, such as uridine (B1682114) monophosphate (UMP), are fundamental building blocks for DNA and RNA. liberty.edu The body synthesizes orotic acid, and it is also found in certain foods like root vegetables and whey. fsu.edu Orotic acid plays a role in various metabolic pathways, including those involving folic acid and vitamin B-12. fsu.edu It is also investigated for its potential to facilitate the transport of minerals across cell membranes. fsu.edu
L-Lysine:
L-lysine is an essential α-amino acid, meaning the human body cannot synthesize it, and it must be obtained through diet. nih.gov It is a basic amino acid with a positively charged side chain at physiological pH. L-lysine is a fundamental constituent of proteins and is crucial for numerous biological processes. wikipedia.org Its significant roles include proteinogenesis, the cross-linking of collagen polypeptides which contributes to the stability of connective tissues, and the production of carnitine, a molecule essential for fatty acid metabolism. wikipedia.org Furthermore, lysine is involved in calcium absorption and homeostasis. wikipedia.orgvita-world24.de
Academic Significance in Biochemical Research
The combination of L-lysine and orotic acid into lysine orotate has prompted various lines of biochemical research. One area of investigation revolves around the potential for orotic acid to act as a carrier for L-lysine, potentially influencing its bioavailability and metabolic fate.
Research has explored the metabolic interplay between lysine and pyrimidine biosynthesis. Studies have shown that excess lysine can lead to an increased rate of orotic acid biosynthesis. nih.gov This interaction is thought to be due to the inhibitory effect of lysine on the urea (B33335) cycle, which then shunts carbamoyl (B1232498) phosphate (B84403) towards the pyrimidine synthesis pathway, resulting in higher orotic acid production. nih.govnih.gov Further research has delved into the specific enzymatic interactions, noting that lysine residues are present in the active sites of enzymes like orotate phosphoribosyltransferase (OPRTase), which is critical for pyrimidine synthesis. nih.govnih.gov The acetylation of specific lysine residues on this enzyme has been shown to regulate its activity. nih.gov
Additionally, lysine orotate has been studied in the context of its interaction with other substances. For instance, one study reported that lysine orotate could potentiate the toxicity of extracts from the Amanita phalloides mushroom. medchemexpress.comnih.gov This finding underscores the importance of understanding the complex biochemical interactions of this compound.
Data Tables
Table 1: Chemical Properties of Lysine Orotate
| Property | Value | Source |
| CAS Number | 28003-86-3 | echemi.comcas.org |
| Molecular Formula | C11H18N4O6 | sigmaaldrich.com |
| Molecular Weight | 302.28 g/mol | echemi.comtargetmol.com |
| Melting Point | 263-267 °C (decomposed) | echemi.com |
| Hydrogen Bond Donor Count | 6 | echemi.com |
| Hydrogen Bond Acceptor Count | 8 | echemi.com |
| Rotatable Bond Count | 6 | echemi.com |
| Topological Polar Surface Area | 185 Ų | echemi.com |
Table 2: Chemical Properties of Constituent Components
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Role | Source |
| L-Lysine | C6H14N2O2 | 146.19 | Essential amino acid, protein synthesis, collagen formation, carnitine precursor | nih.govbarnys.cz |
| Orotic Acid | C5H4N2O4 | 156.0963 | Intermediate in pyrimidine biosynthesis (precursor to DNA and RNA bases) | ontosight.aiwikipedia.orgncats.io |
Structure
2D Structure
Properties
CAS No. |
28003-86-3 |
|---|---|
Molecular Formula |
C11H18N4O6 |
Molecular Weight |
302.28 g/mol |
IUPAC Name |
(2S)-2,6-diaminohexanoic acid;2,4-dioxo-1H-pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C6H14N2O2.C5H4N2O4/c7-4-2-1-3-5(8)6(9)10;8-3-1-2(4(9)10)6-5(11)7-3/h5H,1-4,7-8H2,(H,9,10);1H,(H,9,10)(H2,6,7,8,11)/t5-;/m0./s1 |
InChI Key |
FVGJURXBWORGKL-JEDNCBNOSA-N |
Isomeric SMILES |
C1=C(NC(=O)NC1=O)C(=O)O.C(CCN)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=C(NC(=O)NC1=O)C(=O)O.C(CCN)CC(C(=O)O)N |
Appearance |
Solid powder |
Other CAS No. |
28003-86-3 |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lysine Orotate |
Origin of Product |
United States |
Historical Perspectives on Orotic Acid and L Lysine in Metabolism
Orotic Acid: Historical Identification and Metabolic Relevance
Orotic acid, a heterocyclic compound, has a history intertwined with early nutritional research and the elucidation of fundamental metabolic pathways. researchgate.net
Early Characterization as "Vitamin B13"
Historically, orotic acid was believed to be part of the vitamin B complex and was referred to as "vitamin B13". researchgate.netwikipedia.orgwikidoc.org This early characterization stemmed from research into growth factors, particularly in the late 1940s, where an unidentified growth enhancement factor isolated from distiller's dried grains with solubles was later determined to be orotic acid in the 1950s. researchgate.netresearchgate.net A possible relationship between vitamin B13 and orotic acid was indicated by the similarity of their absorption spectra. researchgate.netnih.gov Despite this historical designation, it is now understood that orotic acid is not a vitamin. wikipedia.orgwikidoc.org
Recognition as a Pyrimidine (B1678525) Biosynthesis Precursor
Beyond its early association with the B vitamins, orotic acid became well-known for its crucial role as a precursor in the biosynthesis of pyrimidines. researchgate.netcaldic.comnih.govaacrjournals.org Pyrimidines are essential components of nucleotides, which are the building blocks of DNA and RNA. liberty.edu The de novo pathway for pyrimidine biosynthesis involves a series of enzymatic reactions, with orotic acid serving as a key intermediate. researchgate.netaacrjournals.orgliberty.edu In mammals, orotic acid is released from the mitochondrial enzyme dihydroorotate (B8406146) dehydrogenase (DHODH) and is subsequently converted to uridine (B1682114) monophosphate (UMP) by the cytoplasmic enzyme UMP synthase. researchgate.netcaldic.comnih.govaacrjournals.org UMP is then used to synthesize other pyrimidine nucleotides like uracil (B121893) and thymine. researchgate.net The importance of orotic acid in this pathway was recognized during the same period it was being investigated in relation to Vitamin B13. researchgate.net
L-Lysine: Discovery and Essentiality in Biological Systems
L-Lysine is an alpha-amino acid that plays a vital role in biological systems, recognized for its essential nature in the diet of humans and other animals. wikipedia.orgacs.orgnovoma.comnih.govvita-world24.de
L-Lysine was first isolated in 1889 by German biological chemist Ferdinand Heinrich Edmund Drechsel through the hydrolysis of casein, a protein found in milk. wikipedia.orgacs.orgdraxe.com He named it "Lysin" from the Greek word "lysis," meaning "loosening". wikipedia.org The chemical structure of lysine (B10760008) was subsequently determined in 1902 by German chemists Emil Fischer and Fritz Weigert, who achieved this by synthesizing the compound and comparing it to the naturally isolated product. wikipedia.orgacs.org
Fundamental Role in Protein Biosynthesis
The most fundamental role of L-lysine in biological systems is its participation in protein synthesis, also known as proteinogenesis. wikipedia.orgnovoma.comvita-world24.de As an alpha-amino acid, lysine is a building block that is incorporated into polypeptide chains to form proteins. novoma.comvita-world24.dedraxe.com Proteins perform a vast array of functions in the body, including forming tissues, muscles, and organs. vita-world24.de The incorporation of lysine into proteins is crucial for their structure and function. wikipedia.org The L-isomer of lysine is the biologically active form utilized in protein synthesis. draxe.com
Biochemical Pathways and Roles of Orotic Acid
Pyrimidine (B1678525) De Novo Synthesis Pathway
The de novo pyrimidine synthesis pathway is a multi-step enzymatic process that begins with the formation of carbamoyl (B1232498) phosphate (B84403) and aspartate. creative-proteomics.com These precursors are sequentially converted through a series of reactions to ultimately yield the foundational pyrimidine nucleotide, uridine (B1682114) monophosphate (UMP). creative-proteomics.com
Orotic Acid as an Intermediate Metabolite
Within the de novo synthesis pathway, orotic acid is formed from dihydroorotate (B8406146). creative-proteomics.comwikipedia.org This conversion is a pivotal step, occurring before the pyrimidine ring is attached to the ribose sugar. wikipedia.org Orotic acid then serves as the direct precursor for the formation of orotidine (B106555) 5'-monophosphate (OMP), which is subsequently converted to UMP. creative-proteomics.com
Role of Dihydroorotate Dehydrogenase (DHODH) in Orotate (B1227488) Formation
The conversion of dihydroorotate to orotic acid is catalyzed by the enzyme dihydroorotate dehydrogenase (DHODH). creative-proteomics.comwikipedia.orgwikipedia.org This enzyme plays a critical role as it catalyzes the only redox reaction in the de novo pyrimidine biosynthesis pathway. mdpi.com In mammals, DHODH is located on the outer surface of the inner mitochondrial membrane and transfers electrons to ubiquinone. wikipedia.orgportlandpress.com This step is considered rate-limiting in pyrimidine biosynthesis. acs.orgresearchgate.net
Conversion to Uridine Monophosphate (UMP) via UMP Synthase
Following its formation, orotic acid is converted to orotidine 5'-monophosphate (OMP) by the enzyme orotate phosphoribosyltransferase (OPRT). creative-proteomics.comwikipedia.org Subsequently, OMP is decarboxylated to form uridine monophosphate (UMP) by the enzyme orotidine 5'-monophosphate decarboxylase (OMPDC). creative-proteomics.comwikipedia.org In humans, these two enzymatic activities are part of a single bifunctional enzyme called UMP synthase (UMPS). wikipedia.orgnih.govomia.org UMP is the first pyrimidine nucleotide produced in the de novo pathway and is a precursor for other pyrimidine nucleotides like UDP and UTP. creative-proteomics.comontosight.ai
Pyrimidine Salvage Pathway Integration
While orotic acid is primarily associated with the de novo pathway, the pyrimidine salvage pathway provides an alternative route for nucleotide synthesis by recycling pre-existing pyrimidine bases and nucleosides. creative-proteomics.com Orotic acid can be taken up by certain cells, such as erythrocytes and hepatocytes, and converted into uridine for use in the pyrimidine recycling pathway. nih.gov This highlights a connection, albeit indirect, between orotic acid and the salvage pathway, particularly in specific tissues.
Metabolic Dysregulation: Orotic Aciduria as a Research Model
Disruptions in the pyrimidine synthesis pathway can lead to metabolic disorders. Orotic aciduria is a rare genetic disorder characterized by the excessive excretion of orotic acid in the urine. wikipedia.orgontosight.ai This condition serves as a significant research model for understanding the consequences of impaired pyrimidine metabolism.
Impairment of UMP Synthase Activity
Hereditary orotic aciduria is primarily caused by a deficiency in the enzyme UMP synthase, which is essential for converting orotic acid to UMP. wikipedia.orgnih.govontosight.ai This enzyme deficiency leads to a metabolic block, causing orotic acid to accumulate in the body and be excreted in large amounts in the urine. wikipedia.orgontosight.ai The impaired production of UMP and other downstream pyrimidine nucleotides can result in various clinical manifestations, including megaloblastic anemia, developmental delays, and intellectual disability. wikipedia.orgontosight.airarediseases.org Research into orotic aciduria, particularly studies on fibroblasts from affected individuals, has provided insights into the nature of mutations affecting UMP synthase and the resulting enzyme dysfunction. nih.govcapes.gov.brnih.gov
Defects in Dihydroorotate Dehydrogenase
Defects in the enzyme dihydroorotate dehydrogenase (DHODH) are linked to Miller syndrome (postaxial acrofacial dystosis syndrome) nih.govcaldic.com. This genetic disorder is associated with missense mutations in the DHODH coding region caldic.com. Miller syndrome is characterized by developmental dysfunction, which is distinct from the symptoms seen in patients with defective UMP synthase caldic.com. While defective UMP synthase leads to orotic aciduria that can be managed with oral uridine therapy, Miller syndrome, linked to DHODH defects and thus reduced orotate production, cannot be treated with uridine nih.govcaldic.com.
Broader Metabolic Interactions of Orotic Acid
Beyond its central role in pyrimidine synthesis, orotic acid interacts with several other metabolic pathways.
Influence on Folic Acid and Vitamin B12 Metabolism
Research suggests that orotic acid can influence the metabolism of folic acid and vitamin B12. Studies have indicated that orotic acid may improve the metabolism of both folic acid and vitamin B12. omicsonline.orgresearchgate.net. Nutritional studies in humans and animals have revealed a "sparing effect" of orotic acid on Vitamin B12, implying that supplementation with orotic acid might partially compensate for a Vitamin B12 deficiency indexcopernicus.com. Altered erythrocyte pyrimidine activity has been observed in cases of vitamin B12 or folate deficiency nih.gov.
Modulation of Lipid Metabolism and Cellular Energy Production
Orotic acid has been suggested to alter lipid metabolism and energy production in cells researchgate.netmdpi.comnih.gov. Some studies indicate that orotic acid may influence the synthesis of genes involved in cell proliferation in eukaryotes omicsonline.org. Orotic acid is also involved in improving energy metabolism through its effect on mitochondrial metabolism, which can enhance energy production in cells mister-blister.com. It influences the synthesis of ATP, the primary cellular energy source mister-blister.com. This is particularly relevant during periods of increased physical activity or stress, when cells require additional energy for repair mister-blister.com. Excessive dietary orotic acid has been shown to induce severe hepatic steatosis (fatty liver) and hepatomegaly in rats, accompanied by decreased serum lipoprotein export mdpi.commedchemexpress.com. This suggests that orotic acid may disrupt lipid homeostasis by affecting both fatty acid and cholesterol synthesis mdpi.com. Studies in rats have shown that orotic acid administration can significantly increase hepatic triacylglycerol concentration researchgate.net. This increase in triglyceride content is associated with enhanced lipogenic enzyme activities, such as fatty acid synthase (FAS) and phosphatidate phosphohydrolase (PAP), and a decrease in degradation through fatty acid β-oxidation japsonline.com.
Link to Lipoprotein Metabolism and Hepatic Balance
Orotic acid plays a role in maintaining a correct balance of pyrimidine and purine (B94841) pools in the liver, which is important for proper lipoprotein metabolism researchgate.net. As mentioned earlier, excessive dietary orotic acid can lead to decreased serum lipoprotein export in rats mdpi.com. The accumulation of triglycerides in the liver induced by orotic acid is associated with disorders of triglyceride metabolism in that organ japsonline.com. The enlargement of liver size induced by orotic acid is linked to the retention of triglyceride molecules in liver tissues japsonline.com.
Biochemical Pathways and Roles of L Lysine
Post-Translational Modifications of Lysine (B10760008) Residues
Lysine Acetylation and Deacetylation: Regulation of Protein Function and Gene Transcription
Lysine acetylation is a crucial and dynamic post-translational modification involving the transfer of an acetyl group to the ε-amino group of a lysine residue. spandidos-publications.comnih.govnih.govcellsignal.comwikipedia.orgoncotarget.comsci-hub.sefrontiersin.org This modification is reversible and is primarily catalyzed by lysine acetyltransferases (KATs), also historically known as histone acetyltransferases (HATs), and removed by lysine deacetylases (KDACs), formerly known as histone deacetylases (HDACs). spandidos-publications.comnih.govcellsignal.comwikipedia.orgoncotarget.comsci-hub.sefrontiersin.org
Acetylation neutralizes the positive charge of the lysine residue, which can significantly impact protein structure, stability, localization, and interactions with other molecules, including DNA and other proteins. spandidos-publications.comnih.govnih.govfrontiersin.org While initially discovered and extensively studied on histone proteins, where it plays a key role in regulating chromatin structure and gene transcription, a vast number of non-histone proteins are also subject to lysine acetylation. spandidos-publications.comnih.govnih.govcellsignal.comoncotarget.comfrontiersin.orgcytoskeleton.com
In the context of gene transcription, histone acetylation generally leads to a more relaxed chromatin structure, increasing the accessibility of DNA to the transcriptional machinery and thereby promoting gene activation. spandidos-publications.comnih.govcellsignal.comwikipedia.orgfrontiersin.org Conversely, deacetylation by KDACs is associated with chromatin condensation and transcriptional repression. cellsignal.comwikipedia.orgsci-hub.se Beyond histones, acetylation of transcription factors and other nuclear proteins directly influences their activity, DNA binding, and interaction with co-regulators, further modulating gene expression. spandidos-publications.comnih.govnih.govoncotarget.comcytoskeleton.comoup.com
The regulatory scope of lysine acetylation extends far beyond the nucleus, impacting a wide array of cellular processes through the modification of cytoplasmic and organellar proteins. nih.govnih.govoncotarget.comcytoskeleton.com These include roles in signal transduction, metabolism, protein folding, autophagy, and cytoskeletal regulation. nih.govnih.govcellsignal.comcytoskeleton.com The interplay between KATs and KDACs provides a fine-tuning mechanism for cellular responses to various stimuli. nih.govsci-hub.se
Lysine Methylation: Epigenetic and Protein Functional Regulation
Lysine methylation is another significant post-translational modification involving the addition of one, two, or three methyl groups to the ε-amino group of a lysine residue, catalyzed by lysine methyltransferases (KMTs). nih.govcreative-proteomics.comresearchgate.netu-paris.frnih.gov Unlike acetylation, methylation does not alter the charge of the lysine residue but affects protein function by influencing protein-protein interactions, protein-DNA interactions, protein stability, and cellular localization. creative-proteomics.comnih.govresearchgate.net
Similar to acetylation, lysine methylation is a key epigenetic mark, particularly on histone proteins. Different states of lysine methylation on specific histone residues are associated with distinct transcriptional outcomes, leading to either gene activation or repression. nih.govwikipedia.orgcreative-proteomics.comnih.gov For example, trimethylation of lysine 4 on histone H3 (H3K4me3) is often linked to active gene promoters, while trimethylation of lysine 9 on histone H3 (H3K9me3) is associated with transcriptional repression. creative-proteomics.com
Beyond histones, a growing number of non-histone proteins are being identified as substrates for lysine methylation, highlighting its broader roles in cellular regulation. creative-proteomics.comresearchgate.netu-paris.frnih.gov Non-histone lysine methylation can impact processes such as signal transduction, DNA repair, and cytoskeletal dynamics. creative-proteomics.comnih.gov The dynamic nature of lysine methylation is controlled by the antagonistic actions of KMTs and lysine demethylases. creative-proteomics.com
Lysine Lactylation: An Emerging Post-Translational Modification
Lysine lactylation is a recently discovered post-translational modification where a lactyl group is added to the ε-amino group of a lysine residue. nih.govspandidos-publications.combio-connect.nlscantox.com This modification utilizes lactate, a metabolic end product of glycolysis, as the precursor. bio-connect.nl Lactylation has emerged as a critical regulatory mechanism linking cellular metabolism to gene expression and protein function. nih.govspandidos-publications.combio-connect.nl
Initially identified on histones, lysine lactylation has been shown to play a role in transcriptional activation, particularly in the context of macrophage polarization and response to inflammation. nih.govspandidos-publications.combio-connect.nl It is also found on non-histone proteins, influencing their function, stability, and interactions. nih.govspandidos-publications.combio-connect.nl Research into lysine lactylation is rapidly expanding, revealing its involvement in various cellular processes and disease contexts, including cancer and neurodegeneration. nih.govbio-connect.nlscantox.com The discovery of enzymatic and non-enzymatic mechanisms of lactylation further underscores its complexity and regulatory potential. nih.gov
Roles in Protein Structure and Function
L-Lysine residues contribute directly to the structural integrity and function of proteins, notably through their involvement in crosslinking. wikipedia.orgscispace.com
Collagen Polypeptide Crosslinking
The process of collagen crosslinking is initiated by the enzymatic oxidative deamination of specific lysine and hydroxylysine residues by lysyl oxidase (LOX) enzymes, producing reactive aldehydes (allysine and hydroxyallysine). nih.govcreative-proteomics.comportlandpress.comresearchgate.net These aldehydes then undergo a series of non-enzymatic condensation reactions with other lysine, hydroxylysine, or aldehyde residues on adjacent collagen molecules, forming divalent and subsequently trivalent cross-links. portlandpress.comresearchgate.netnih.gov The pattern and extent of lysine hydroxylation and subsequent crosslinking are tissue-specific, contributing to the diverse biomechanical properties of different collagenous tissues. nih.govcreative-proteomics.comnih.gov
Precursor to Other Metabolites
Beyond its role in protein synthesis and modification, L-Lysine serves as a precursor for the biosynthesis of other important biomolecules. wikipedia.orgscispace.comnews-medical.nethsfbiotech.com
Carnitine Biosynthesis
L-Lysine is an essential precursor for the endogenous biosynthesis of L-carnitine, a quaternary ammonium (B1175870) compound that plays a crucial role in fatty acid metabolism. wikipedia.orgscispace.comnews-medical.nethsfbiotech.comnih.govcreative-proteomics.comoregonstate.eduyoutube.comresearchgate.net Carnitine is essential for the transport of long-chain fatty acids from the cytosol into the mitochondrial matrix, where they undergo beta-oxidation to produce energy. wikipedia.orgoregonstate.eduyoutube.com
Interactions with Other Amino Acids
Amino acids interact within biochemical pathways and can influence each other's transport and metabolism. These interactions are crucial for maintaining amino acid homeostasis and proper physiological function.
Lysine-Arginine Antagonism and Transport Competition
A notable interaction involving L-lysine is its antagonism with L-arginine nih.gov, nih.gov, nih.gov, cambridge.org, capes.gov.br, researchgate.net, oup.com. This antagonism, identified decades ago, highlights a complex relationship between these two basic amino acids cambridge.org, oup.com. Research has demonstrated that an excess of dietary lysine can depress growth, a phenomenon attributed to its antagonism with arginine nih.gov.
One of the primary mechanisms underlying the lysine-arginine antagonism involves competition for transport systems fao.org, nih.gov, researchgate.net, plos.org, nih.gov. Lysine and arginine share common transporters in various biological systems, including the intestine and renal tubules fao.org, physiology.org, plos.org, nih.gov. Studies in chicken intestine, for instance, have shown competition for absorption between lysine and arginine, particularly at high concentrations of the competing amino acid fao.org. This suggests that high levels of one amino acid can impede the uptake of the other by utilizing the same transport pathways fao.org.
Investigations into renal tubular transport in dogs also indicated that the reabsorptive mechanisms for lysine, arginine, ornithine, and cystine are closely related, with marked mutual inhibition of tubular reabsorption observed physiology.org. Lysine has been shown to compete for L-arginine transport mediated by specific cationic amino acid transporters, such as hCAT-2B nih.gov. Efficient transport of L-lysine by hCAT-2B can lead to the exchange against intracellular L-arginine, potentially resulting in a depletion of intracellular arginine nih.gov.
The extent of lysine-arginine antagonism can be influenced by various factors, including dietary levels of electrolytes cambridge.org. Studies in poultry have indicated that the optimum dietary arginine to lysine ratio can vary depending on factors such as dietary electrolyte balance and ambient temperature cambridge.org. An excess of lysine (a low arginine to lysine ratio) tends to have a more pronounced adverse effect on performance compared to an excess of arginine cambridge.org.
Research findings on transport competition provide quantitative insights in specific systems. For example, in Trypanosoma brucei, specific transporters for arginine (TbAAT5-3) and lysine (TbAAT16-1) have been identified. While TbAAT5-3 shows high selectivity for L-arginine, lysine was found to be inhibitory to arginine transport only at a significantly higher concentration (100-times excess) plos.org. Conversely, TbAAT16-1 is a high-affinity, highly selective L-lysine transporter, with only L-lysine and thialysine competing effectively for uptake plos.org.
The interaction between lysine and arginine is not limited to transport competition; excess lysine ingestion has been associated with signs of arginine deficiency, including orotic aciduria nih.gov. While the exact mechanisms can be complex and may vary across species and physiological conditions, the competitive interaction for shared transport pathways is a significant aspect of the lysine-arginine antagonism fao.org, nih.gov, researchgate.net, plos.org, nih.gov.
Below is a table summarizing transport kinetics data from a study on Trypanosoma brucei:
| Transporter | Substrate | Km (μM) | Selectivity | Inhibition by other amino acids (example) |
| TbAAT5-3 | L-Arginine | 3.6 ± 0.4 plos.org | High selectivity for L-arginine plos.org | Lysine inhibitory at 100x excess plos.org |
| TbAAT16-1 | L-Lysine | 4.3 ± 0.5 plos.org | Highly selective for L-lysine plos.org | Only L-lysine and thialysine competing plos.org |
This competitive relationship underscores the importance of the balance between lysine and arginine availability, as disturbances in this balance can impact their uptake and utilization.
Interplay and Synergistic Mechanisms of Lysine and Orotic Acid in Research Contexts
Lysine (B10760008) Orotate (B1227488) as a Delivery System and its Implications in Biochemical Studies
Lysine orotate represents a salt formed from the essential amino acid L-lysine and orotic acid, a key intermediate in pyrimidine (B1678525) biosynthesis. This combination has been investigated for its potential as a delivery system in various biochemical and physiological studies.
Enhanced Solubility and Bioavailability for Research Applications
The formation of salts is a common and effective strategy in pharmaceutical sciences to improve the solubility and, consequently, the bioavailability of poorly soluble compounds. nih.gov It is estimated that around 40% of commercially available drugs exhibit low solubility, which can limit their therapeutic effectiveness. nih.gov While extensive research specifically detailing the solubility and bioavailability metrics of lysine orotate is not widely available, the underlying principle of salt formation suggests a potential for enhanced physicochemical properties compared to the individual components.
Studies have explored the use of basic amino acids, such as lysine, to improve the solubility of acidic drugs through complex formation involving both ionic and non-ionic interactions. rsc.org In aqueous solutions, lysine and the acidic drug indomethacin (B1671933) have been shown to form complexes, leading to increased solubility. rsc.org A patent for an orotic acid-containing beverage noted that while a solution of 5% orotic acid with 15% lysine resulted in precipitation, a solution of 3% orotic acid with 9% lysine was successfully dissolved, indicating that the ratio is critical for solubility. google.com The general use of orotate salts as carriers for various molecules implies a goal of efficient delivery and bioavailability. ijesi.org
Orotate as a Carrier for Organic Cations and Metal Ions
Orotic acid has garnered significant attention for its role as a carrier molecule for both metal ions and organic cations. researchgate.net In coordination chemistry, orotic acid is recognized as an interesting multidentate ligand. researchgate.netresearchgate.net This means it has multiple points through which it can bind to metal ions, including the carboxylate oxygen atoms, the deprotonated pyrimidine nitrogen atoms, and the carbonyl oxygen atoms. researchgate.netresearchgate.net This ability to form stable chelate rings makes it an effective carrier, and metal orotates are widely applied in medicine. ijesi.orgacademie-sciences.fr
This carrier function is extended to organic cations. Early nutritional research identified orotate's use in complexes with organic cations. researchgate.net Lysine, as a cationic amino acid, can form such a complex with orotate. This interaction is foundational to the concept of lysine orotate as a unified delivery system, where the orotate molecule facilitates the transport of the lysine cation.
Investigating Combined Cellular Effects of Lysine and Orotate
The combination of lysine and orotic acid in a single compound, lysine orotate, prompts investigation into their synergistic or combined effects at the cellular level. Research reveals a direct biochemical interplay between the two molecules, primarily centered around the urea (B33335) cycle and pyrimidine biosynthesis.
A significant interaction involves lysine's effect on the urea cycle. High concentrations of lysine can act as a competitive inhibitor of the enzyme arginase. nih.govslideshare.net This inhibition slows the urea cycle, leading to an accumulation of carbamoyl (B1232498) phosphate (B84403) in the mitochondria. This excess carbamoyl phosphate can then enter the pyrimidine synthesis pathway, stimulating the production of orotic acid. popline.org Studies in isolated rat liver have demonstrated that increasing lysine concentrations directly leads to a rise in orotate formation. nih.gov This indicates that the lysine component can directly influence the cellular availability of the orotate component.
Table 1: Effect of Dietary Lysine on Orotic Acid Excretion in Rats
This table summarizes findings from a study where rats were fed diets with varying percentages of lysine. The data shows a dose-dependent increase in the daily excretion of orotic acid, highlighting how excess lysine intake leads to increased orotate synthesis. Data sourced from a 1983 study on the influence of excess lysine. nih.gov
| Dietary Lysine (%) | Mean Orotic Acid Excretion (µg/day) |
|---|---|
| 0.72 | 117 |
| 1.50 | 124 |
| 2.90 | 237 |
| 4.30 | 628 |
Furthermore, research in E. coli has uncovered another layer of interaction at the enzymatic level. The study found that the pyrimidine biosynthetic pathway can be regulated by the lysine acetylation of the enzyme orotate phosphoribosyltransferase (OPRTase). nih.gov OPRTase is responsible for converting orotate into orotidine-5'-monophosphate. Acetylation of specific lysine residues (K26 and K103) on this enzyme leads to a significant decrease in its activity, causing a blockage in the pathway and a subsequent accumulation of orotate. nih.gov This suggests a sophisticated regulatory role for lysine modification in controlling pyrimidine synthesis. Other studies have also highlighted the critical role of conserved lysine residues in the active site of OPRTase for its catalytic function. umich.edu
Table 2: Impact of Lysine Acetylation on OPRTase Activity in E. coli
This table shows the kinetic effects of site-specific acetylation on the OPRTase enzyme. The catalytic rate (kcat) is dramatically reduced, especially for the forward reaction, when key lysine residues are acetylated. This demonstrates a direct regulatory mechanism of lysine modification on orotate metabolism. Data sourced from a 2023 study in The FEBS Journal. nih.gov
| Enzyme Variant | Reaction Direction | kcat Decrease (fold) |
|---|---|---|
| OPRTase-26AcK | Forward | 19 |
| OPRTase-26AcK | Reverse | 6.3 |
| OPRTase-103AcK | Forward | 300 |
| OPRTase-103AcK | Reverse | 150 |
When delivered as a single compound, lysine and orotic acid can exert their individual biological functions concurrently. Lysine is crucial for protein synthesis, collagen crosslinking, and as a precursor for carnitine. wikipedia.org Orotic acid serves as a fundamental precursor for pyrimidine nucleotides, which are essential for the synthesis of DNA and RNA and are vital for cell proliferation. researchgate.net The interplay where lysine can increase the cellular levels of orotate suggests that the compound could be particularly effective in scenarios requiring enhanced pyrimidine synthesis.
Cellular and Molecular Mechanisms of Action Preclinical in Vitro Focus
Orotic Acid at the Cellular Level
Orotic acid (OA) is a naturally occurring compound involved in pyrimidine (B1678525) biosynthesis. nih.gov Research indicates its potential to influence cellular processes, including gene regulation and mitochondrial function, in various in vitro settings.
Influence on Gene Regulation in Prokaryotes and Eukaryotes
Orotic acid has been suggested to affect gene transcription in both prokaryotic and eukaryotic organisms. researchgate.net While the precise mechanisms can differ between these cell types due to fundamental differences in gene regulation machinery, OA's role as a precursor in pyrimidine nucleotide biosynthesis highlights its potential to impact cellular processes reliant on nucleic acid synthesis and regulation. researchgate.netfishersci.nl In prokaryotes, transcription and translation occur almost simultaneously in the cytoplasm, with gene expression primarily controlled at the transcriptional level. pressbooks.publumenlearning.com Eukaryotic gene expression is more complex, involving regulation at multiple levels, including transcription, post-transcriptional processing, translation, and post-translational modifications, with transcription occurring in the nucleus and translation in the cytoplasm. lumenlearning.comnih.gov
One study in human granulosa cells (HGrC1) investigated the effect of high-dose OA (500 µM) on the gene expression of glucose and fatty acid transporters. While this high concentration of OA reduced lipid droplet content, it did not alter the gene expression of glucose transporters (GLUT1, GLUT4) or the fatty acid transporter (SLC27A1) in these cells. mdpi.comx-mol.net This suggests that while OA can influence cellular lipid metabolism, its impact on the expression of these specific transporter genes may be limited at this concentration in this cell type.
Mitochondrial Function Modulation (e.g., in granulosa cells)
Orotic acid has been shown to influence mitochondrial function in vitro, particularly in ovarian granulosa cells. Studies using a human granulosa cell line (HGrC1) demonstrated that treatment with a high dose of OA (500 µM) resulted in a more aerobic and energetic cellular phenotype compared to control cells. mdpi.comx-mol.net This effect was not observed at lower concentrations (0.01 and 100 µM). mdpi.comx-mol.net
Furthermore, research exploring the impact of OA on in vitro mouse oocyte maturation and mitochondrial activity found that while 100 µM OA did not disrupt oocyte maturation, a higher concentration of 500 µM inhibited this process. mdpi.comx-mol.net This inhibition was associated with an arrest of oocytes at the germinal vesicle (GV) stage and a reduction in mitochondrial activity. mdpi.comx-mol.net These findings suggest a dose-dependent effect of orotic acid on mitochondrial function in ovarian cells, with higher concentrations potentially impacting reproductive processes.
L-Lysine at the Cellular Level
L-Lysine is an essential amino acid with diverse roles in cellular function, including protein synthesis, transport, and metabolic processes.
Cationic Amino Acid Transport Systems (e.g., System y+, System b0,+)
L-Lysine, being a positively charged amino acid at physiological pH, is transported into cells via cationic amino acid transport systems. biomolther.org These systems are crucial for maintaining intracellular amino acid concentrations and facilitating various cellular processes. Two prominent systems involved in cationic amino acid transport are System y+ and System b0,+. biomolther.orgphysiology.orgnih.gov
System y+ is a lower-affinity, higher-capacity cationic amino acid transport system that typically does not transport neutral amino acids. physiology.org Its activity is generally sodium-independent and voltage-sensitive. biomolther.orgkoreascience.kr Studies have identified System y+ as a primary mechanism for cationic amino acid transport across certain biological barriers, such as the blood-brain barrier, in a sodium-independent manner. biomolther.orgnih.gov
System b0,+ is another cationic amino acid transport system that can transport both cationic and zwitterionic amino acids. biomolther.orgmdpi.com This system has been characterized in various cell types, including proximal tubular cells and mouse blastocysts. biomolther.orgmdpi.com System b0,+ is a sodium-dependent transporter and has been shown to prefer branched-chain amino acids like leucine (B10760876) and aromatic amino acids like tryptophan. mdpi.com The transport of methionine via System b0,+ can lead to a decrease in intracellular concentrations of cationic amino acids like arginine and lysine (B10760008) in some cells, as methionine uptake occurs in exchange for the efflux of cationic amino acids. mdpi.com
Research in an amyotrophic lateral sclerosis (ALS) cell model (NSC-34 cell line) investigated lysine transport and found it to be mediated by cationic amino acid transporter 1 (CAT-1), which corresponds to System y+. biomolther.orgkoreascience.kr The uptake of tritiated L-lysine in these cells was sodium-independent, voltage-sensitive, and inhibited by known substrates and inhibitors of System y+. biomolther.orgkoreascience.kr This study also indicated the presence of two saturable transport processes for lysine in these cells, with altered affinity and capacity in the ALS model compared to control cells. koreascience.kr
Impact on Cellular Metabolic Homeostasis
L-Lysine plays a role in cellular metabolic homeostasis. It is an essential amino acid required for protein synthesis. physiology.org Beyond its structural role, lysine metabolism is linked to various cellular processes and can influence metabolic pathways. physiology.org
Studies have shown that lysine metabolism can be involved in the production of intermediates that enter the tricarboxylic acid (Krebs) cycle, thereby impacting cellular energy metabolism. researchgate.net Furthermore, lysine has been implicated in influencing lipid metabolism. For instance, in an in vitro model of hepatic steatosis, lysine was shown to promote inflammation, partly through its conversion to Nε-(carboxymethyl)lysine (CML), an advanced glycation end-product associated with hepatic inflammation. researchgate.net
Lysine depletion in cell culture models has been observed to disrupt cellular amino acid and carbon metabolism. mdpi.com In 3T3-L1 cells, lysine deprivation suppressed adipogenesis and inhibited the mitochondrial respiratory chain while upregulating the lysosomal pathway. mdpi.com This suggests that adequate lysine availability is important for maintaining metabolic balance and specific differentiation processes in vitro.
Gut bacteria-derived L-lysine has also been shown to stimulate serine, glycine, and one-carbon (SGOC) metabolism in dendritic cells through the AMPK/acetyl-coenzyme A (AcCoA)-mechanistic target of rapamycin (B549165) (mTOR) axis. nih.gov This metabolic modulation led to changes in histone methylation, influencing gene promoters and promoting immune tolerance characteristics in these cells in vitro. nih.gov
Anti-Oxidant Enzyme Modulation (in vitro context)
L-Lysine has been suggested to influence antioxidant capacity, potentially through the modulation of antioxidant enzymes. In vitro studies have explored the effects of lysine and its derivatives on cellular redox status and enzyme activity.
Research indicates that lysine can potentially increase the activities of antioxidant enzymes by upregulating pathways like Nrf2, which in turn upregulates the expression of antioxidant enzyme genes. This can enhance the cell's ability to scavenge free radicals and protect against oxidative damage. Studies in grass carp (B13450389) have shown that appropriate dietary lysine levels improved antioxidant capacity and immunity, with observed increases in the activities of intestinal antioxidant factors such as catalase and glutathione (B108866) peroxidase.
Enzymatic and Protein Interactions Relevant to Lysine Orotate Components
Orotate (B1227488) Phosphoribosyltransferase (OPRTase)
Orotate phosphoribosyltransferase (OPRTase), encoded by the pyrE gene, is a key enzyme in the de novo synthesis of pyrimidine (B1678525) nucleotides. wikipedia.orgasm.org It catalyzes the conversion of orotate and 5-phosphoribosyl-1-pyrophosphate (PRPP) into orotidine (B106555) 5'-monophosphate (OMP) and pyrophosphate. asm.orgnih.govebi.ac.uk In mammals, this enzymatic function is carried out by a domain of the bifunctional enzyme UMP synthase. wikipedia.org
The active site of OPRTase is characterized by the presence of several basic residues, which is expected given its interaction with the negatively charged substrates, orotate and the MgPRPP complex. nih.gov Studies on Salmonella typhimurium OPRTase have identified several conserved lysine (B10760008) residues that are crucial for its function. nih.govnih.gov
Chemical modification studies using 2,4,6-trinitrobenzene sulfonate, a lysine-modifying agent, led to the inactivation of S. typhimurium OPRTase. nih.gov This inactivation was correlated with the modification of one TNP group per subunit, and the substrates OMP and PRPP offered protection against this inactivation. nih.gov Further analysis revealed that three distinct lysine residues, Lys-26, Lys-100, and Lys-103, were modified. nih.gov
Substrate protection studies and mutagenesis experiments have helped to elucidate the specific roles of these conserved lysines: nih.govnih.gov
Lys-26: This residue is believed to interact with the ribose-5-phosphate (B1218738) part of both OMP and PRPP. nih.gov Mutation of Lys-26 to glutamine resulted in a 3-10-fold decrease in the catalytic rate (kcat). nih.gov It forms a hydrogen bond with the 3'-hydroxyl group of OMP. nih.gov
Lys-73: This residue extends into the active site and can interact with either the 5'-phosphate of OMP or the 2-hydroxyl and α-phosphoryl oxygen of PRPP. nih.gov Mutating Lys-73 led to a significant 50-100-fold decrease in kcat and an 8-12-fold increase in the Michaelis constant (KM) for PRPP. nih.gov Interestingly, OPRTase from Corynebacterium ammoniagenes lacks this conserved lysine, which may account for its different kinetic properties. asm.org
Lys-100 and Lys-103: These residues are thought to interact with the pyrophosphate moiety of PRPP. nih.gov Mutation of Lys-100 resulted in a 5-fold decrease in kcat and a 3-fold increase in the KM for PRPP. nih.gov
The interaction of these lysine residues, along with other amino acids, stabilizes the binding of orotate and PRPP in the active site, facilitating the catalytic reaction. wikipedia.org
Table 1: Functional Roles of Conserved Lysine Residues in S. typhimurium OPRTase
| Lysine Residue | Interacting Moiety | Effect of Mutation on Catalytic Activity (kcat) |
|---|---|---|
| Lys-26 | Ribose-5-phosphate of OMP and PRPP | 3-10-fold decrease |
| Lys-73 | 5'-phosphate of OMP or PRPP | 50-100-fold decrease |
| Lys-100 | Pyrophosphate of PRPP | 5-fold decrease |
Recent research has uncovered that the activity of OPRTase can be regulated by lysine acetylation, a type of post-translational modification. nih.govnih.gov In Escherichia coli, the acetylation of OPRTase has been shown to decrease its enzymatic activity, potentially leading to a blockage in the pyrimidine biosynthesis pathway. nih.govnih.gov
Studies involving the chemical acetylation of E. coli OPRTase demonstrated a reduction in its catalytic efficiency. nih.govnih.gov To investigate this further, site-specific acetylated proteins were created by modifying lysine residues K26 and K103. nih.govnih.gov The results showed a dramatic decrease in the catalytic rate (kcat) for these mutants. nih.gov Specifically, the kcat for OPRTase-103AcK was reduced by 300- and 150-fold for the forward and reverse reactions, respectively, while for OPRTase-26AcK, the reduction was 19- and 6.3-fold. nih.gov
In vivo experiments suggested that this acetylation can occur non-enzymatically through an acetyl-P-dependent mechanism and that this modification can be reversed by the deacetylase CobB. nih.gov Complementation assays using a pyrE deficient strain showed that the acetylated OPRTase enzymes could not restore normal function, leading to a profile similar to the deficient strain, particularly with the OPRTase-103AcK mutant. nih.govnih.govjensenlab.org These findings point to lysine acetylation as a significant regulatory mechanism for the de novo pyrimidine biosynthesis pathway in E. coli. nih.govnih.gov
Table 2: Effect of Acetylation on the Catalytic Rate (kcat) of E. coli OPRTase
| Mutant | Fold Decrease in kcat (Forward Reaction) | Fold Decrease in kcat (Reverse Reaction) |
|---|---|---|
| OPRTase-26AcK | 19 | 6.3 |
Active Site Characterization and Lysine Residue Involvement
Dihydroorotate (B8406146) Dehydrogenase (DHODH) Activity and Regulation
Dihydroorotate dehydrogenase (DHODH) is another crucial enzyme in the de novo pyrimidine biosynthesis pathway. wikipedia.orgmedchemexpress.com It catalyzes the fourth step in this pathway: the oxidation of dihydroorotate to orotate. wikipedia.orgmedchemexpress.com In humans, this enzyme is a mitochondrial protein located on the outer surface of the inner mitochondrial membrane. wikipedia.org
The reaction catalyzed by DHODH is coupled to the mitochondrial electron transport chain. haematologica.org DHODH utilizes a flavin mononucleotide (FMN) cofactor and facilitates the conversion of dihydroorotate to orotate. nih.gov DHODHs are broadly classified into two families. medchemexpress.com Class 1 enzymes are cytosolic proteins, while Class 2 enzymes, which include human DHODH, are membrane-bound. medchemexpress.comnih.gov
The activity of DHODH is essential for cell proliferation as it provides the necessary pyrimidines for DNA and RNA synthesis. wikipedia.orghaematologica.org Inhibition of DHODH can lead to a depletion of pyrimidine nucleotides, which in turn can suppress cell growth and induce cell death. wikipedia.orgamegroups.cn For instance, studies have shown that silencing or inactivating DHODH can inhibit the proliferation of certain cancer cells. amegroups.cn Furthermore, DHODH depletion has been linked to increased production of reactive oxygen species (ROS) and a decrease in mitochondrial membrane potential. wikipedia.org The regulation of DHODH is therefore critical for cellular homeostasis and is a target for therapeutic intervention in various diseases, including autoimmune disorders and cancer. wikipedia.orghaematologica.orgnih.gov
Methodologies for Academic Research on Lysine Orotate and Its Components
In Vitro Experimental Models
In vitro models provide controlled environments to study the cellular and molecular interactions of lysine (B10760008) and orotic acid.
Cell Culture Systems for Metabolic and Transport Studies
Cell culture systems are widely used to investigate the metabolic fate and transport of amino acids and related compounds like orotic acid. Studies have utilized various cell lines to examine the uptake and utilization of lysine and orotic acid. For instance, cell culture models have been employed to study amino acid transport, including cationic amino acid transporters responsible for lysine uptake nih.gov. Defective transport of cationic amino acids, such as lysine, in cell culture systems has been linked to metabolic disorders like lysinuric protein intolerance (LPI), characterized by impaired transport of lysine, arginine, and ornithine nih.govcocukmetabolizma.commdpi.com. Expression studies in cell culture systems have demonstrated that variants in genes like SLC7A7, encoding a cationic amino acid transporter, can functionally differ from the wild type and abolish transport activity nih.govcocukmetabolizma.com.
Cell cultures also serve as models for studying metabolic pathways involving orotic acid. For example, bovine mammary cell cultures have been used to investigate the production of orotic acid jst.go.jp. Studies using isolated hepatocytes and liver slices have shown that lysine addition can progressively increase the rate of orotic acid biosynthesis nih.govresearchgate.net. This increase in orotic acid biosynthesis coincided with an inhibition of urea (B33335) biosynthesis, and the addition of arginine was found to prevent the increased rate of orotic acid biosynthesis caused by lysine nih.govresearchgate.net.
Furthermore, cell-free protein synthesis systems, such as the PURE system, have been adapted for incorporating non-canonical amino acids like modified lysine derivatives into proteins for studying protein function and enzymatic activities in vitro biorxiv.org.
Enzyme Activity Assays
Enzyme activity assays are crucial for understanding the biochemical pathways involving lysine and orotic acid. These assays measure the rate at which enzymes catalyze specific reactions, providing insights into enzyme kinetics, inhibition, and regulation.
Studies investigating the metabolic link between lysine and orotic acid have utilized enzyme assays to examine the activity of enzymes involved in the urea cycle and pyrimidine (B1678525) biosynthesis. For instance, research has explored the competitive inhibition of arginase by excess lysine, which can impact urea biosynthesis and consequently influence orotic acid production nih.govresearchgate.net.
Enzyme activity assays are also employed to study enzymes directly involved in orotic acid metabolism, such as orotate (B1227488) phosphoribosyltransferase (OPRT). OPRT is a key enzyme in the de novo pyrimidine biosynthesis pathway mdpi.com. Assays for OPRT activity have been developed, including spectrophotometric and fluorometric methods, to measure its function in cell lysates mdpi.comresearchgate.net. These assays can track the consumption of orotic acid as a substrate mdpi.com.
Enzyme activity assays can also be coupled with other techniques to assess the impact of various factors on enzyme function. For example, spectrophotometric assays have been used to determine the activity of enzymes like glucosamine-6-phosphate synthase, which is involved in related metabolic pathways .
Evaluation of Gene Expression and Protein Modification in Cellular Models
Cellular models are used to study how the presence of lysine or orotic acid, or conditions affecting their metabolism, influence gene expression and protein modifications. These studies help to understand the regulatory mechanisms and cellular responses related to these compounds.
Protein modifications, such as lysine acetylation, have been shown to play a role in regulating metabolic pathways, including aspects related to pyrimidine and purine (B94841) metabolism. Studies using cellular models, including bacteria like Escherichia coli, have demonstrated that lysine acetylation of transcriptional regulators can adapt gene expression to cellular metabolic states nih.gov. Specifically, acetylation of enzymes like OPRTase has been shown to affect its activity and consequently influence pyrimidine biosynthesis and orotate excretion nih.gov. Research has identified specific lysine residues (e.g., K26 and K103 in E. coli OPRTase) whose acetylation can lead to a significant loss of enzyme activity in vitro and affect orotate excretion in vivo nih.gov.
Other lysine modifications, such as succinylation, malonylation, and glutarylation, and their regulation by sirtuin proteins (e.g., SIRT5) have been studied in mitochondrial proteins using techniques like immunoprecipitation and mass spectrometry in cellular and animal models jianhaidulab.com. Lysine lactylation is another emerging post-translational modification studied in both prokaryotes and eukaryotes, with implications for cell metabolism and gene expression regulation .
Analytical Techniques for Lysine and Orotic Acid Quantification
Accurate quantification of lysine and orotic acid in biological samples and experimental systems is essential for metabolic studies and research. Various analytical techniques are employed for this purpose.
Chromatographic Methods (e.g., HPLC, Ion Exchange Chromatography)
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Ion Exchange Chromatography, are widely used for the separation and quantification of amino acids and organic acids like orotic acid.
HPLC, often coupled with various detection methods, is a standard technique for analyzing amino acid profiles. Reversed-phase HPLC with UV detection has been used to quantify compounds in dissolution studies involving lysine salts researchgate.net. For the analysis of basic amino acids like lysine from complex biological samples, ion-exchange chromatography is often used as a cleanup step to isolate the basic amino acids before HPLC analysis nih.gov. This approach helps to remove interfering compounds and allows for sensitive detection, often after pre-column fluorescence derivatization nih.gov.
Ion exchange chromatography is particularly useful for separating molecules based on their charge ucl.ac.uk. It has been employed for the isolation and concentration of basic amino acids like lysine from biological samples nih.gov. For orotic acid, which is an organic acid, ion chromatography with suppressed conductivity detection has been developed for its determination in biological fluids like urine nih.gov. This method offers advantages such as the absence of organic solvents and high sensitivity nih.gov.
Integrated approaches combining chromatography with mass spectrometry (MS), such as anion-exchange chromatography-mass spectrometry (IC-MS), provide comprehensive coverage of metabolic pathways and can reveal changes in metabolites, including amino acids and organic acids researchgate.net. This technique allows for the identification and quantification of a wide range of metabolites in cellular samples researchgate.net.
Interactive Table 1: Examples of Chromatographic Methods
| Analyte | Method | Application | Detection Method | Reference |
| Lysine | Ion Exchange Chromatography + RP-HPLC | Analysis from biological samples | Fluorescence (after derivatization) | nih.gov |
| Orotic Acid | Ion Chromatography | Determination in urine | Suppressed Conductivity Detection | nih.gov |
| Compounds in dissolution studies (including lysine salts) | Reversed-phase HPLC | Dissolution studies | UV detection | researchgate.net |
| Various Metabolites (including amino acids and organic acids) | Anion-exchange Chromatography-MS | Metabolomics of cellular samples | Mass Spectrometry | researchgate.net |
Spectrophotometric and Fluorometric Approaches
Spectrophotometric and fluorometric methods offer alternative or complementary approaches for quantifying lysine and orotic acid, often utilized in enzyme activity assays or for direct measurement in samples.
Spectrophotometry involves measuring the absorbance of light by a substance at a specific wavelength. This technique is used in various enzyme activity assays, where the production or consumption of a colored or UV-absorbing compound is monitored . While direct spectrophotometric methods for lysine or orotic acid quantification might be less common in complex biological matrices due to potential interference, they can be applicable in purified systems or coupled with reactions that produce a detectable signal. A colorimetric determination method for orotic acid has been described, involving chemical reactions that result in the production of a colored compound measurable by spectrophotometry jst.go.jp.
Fluorometry measures the fluorescence emitted by a substance when excited by light at a specific wavelength. This method can be highly sensitive and selective. A facile fluorometric assay for OPRT activity utilizes a fluorogenic reagent that produces selective fluorescence for orotic acid, allowing for the measurement of orotic acid consumption during the enzymatic reaction mdpi.comresearchgate.net. This method is applicable to cell lysates and offers a relatively quick way to determine enzyme activity mdpi.com. Fluorometric detection is also used in conjunction with chromatographic methods, particularly after derivatization of amino acids like lysine with a fluorescent tag nih.gov.
Interactive Table 2: Examples of Spectrophotometric and Fluorometric Methods
| Analyte/Activity | Method | Application | Detection Principle | Reference |
| OPRT Activity | Fluorometric Assay | Enzyme activity in cell lysates | Fluorescence | mdpi.comresearchgate.net |
| Orotic Acid | Colorimetric Determination | Quantification in samples | Absorbance of colored product | jst.go.jp |
| Lysine (after derivatization) | Fluorometric Detection (coupled with chromatography) | Quantification in biological samples | Fluorescence | nih.gov |
| Enzyme Activity (various) | Spectrophotometric Assay | Enzyme kinetics and activity | Absorbance |
Biosensor Development for Lysine Determination Biosensors offer a rapid, cost-effective, and sensitive approach for detecting specific analytes, including amino acids like lysine. The development of lysine biosensors is crucial for applications in clinical diagnostics, food safety, and the pharmaceutical industry.iaamonline.orgnano-ntp.com
Various enzymatic approaches have been employed in the construction of lysine biosensors, primarily utilizing lysine-specific enzymes such as L-lysine oxidase (LOx). tandfonline.commyu-group.co.jpnih.gov LOx catalyzes the oxidative deamination of lysine, producing hydrogen peroxide, which can then be detected electrochemically. iaamonline.orgnih.gov
Recent advancements in biosensor technology involve the use of nanomaterials to enhance performance. For instance, amperometric lysine biosensors have been fabricated by immobilizing lysine oxidase onto composite materials like core-shell magnetic nanoparticles and multiwalled carbon nanotubes deposited on gold electrodes. iaamonline.org This type of biosensor demonstrated a linear working range of 0.05 to 700 µM with a detection limit of 0.05 µM. iaamonline.org The response time was notably fast, within 2 seconds. iaamonline.org
Another approach involves potentiometric biosensors, where an enzyme like LOx is immobilized on a membrane of an ammonium-ion selective electrode. tandfonline.com This type of sensor detects the ammonium (B1175870) produced during the enzymatic oxidation of L-lysine. tandfonline.com Studies have reported linear working ranges for such potentiometric biosensors, for example, from 1 × 10⁻⁵ to 1 × 10⁻¹ M. tandfonline.com
The integration of lysine oxidase with nanoparticle-modified electrodes has been shown to significantly enhance sensitivity and specificity compared to existing technologies. nano-ntp.com Research indicates that optimizing factors such as pH is critical for maximum enzymatic activity, with pH 6.5 identified as optimal in some studies. nano-ntp.com Biosensors have also demonstrated good stability, retaining a high percentage of activity after storage for several weeks. nano-ntp.com
The efficacy of developed lysine biosensors is often validated by comparing their results with standard methods like High-Performance Liquid Chromatography (HPLC). A good correlation between biosensor measurements and HPLC results has been observed, indicating the accuracy of the biosensor method. iaamonline.org
Table 1: Analytical Characteristics of a Lysine Biosensor iaamonline.org
| Characteristic | Value |
| Linear Range | 0.05 - 700 µM |
| Detection Limit (LOD) | 0.05 µM |
| Response Time | Within 2 s |
| Correlation with HPLC | r = 0.98 |
| Storage Stability | 180 days at 4°C |
Mass Spectrometry for Metabolite Profiling Mass spectrometry (MS) is a powerful analytical technique widely used for the identification and quantification of metabolites, providing detailed profiles of cellular metabolic states. This is particularly relevant for studying the metabolic fates of compounds like lysine and orotate. MS-based metabolomic profiling allows for the large-scale analysis of metabolites in biological samples.nih.govphysiology.org
Liquid chromatography coupled with mass spectrometry (LC-MS) and gas chromatography coupled with mass spectrometry (GC-MS) are common hyphenated techniques employed in metabolomics research. nih.gov These methods offer high sensitivity and resolution for detecting a wide range of metabolites. acs.org
In the context of lysine and orotate, MS can be used to profile their presence and the presence of related metabolites in various biological systems. For example, MS has been applied to study protein lysine malonylation, a post-translational modification, revealing its potential roles in bacterial energy metabolism. acs.org Protocols involving MS have been developed for the mass spectrometric profiling of lysine malonylation. nih.gov
MS is also instrumental in studying orotate metabolism. Orotic acid is an intermediate in the de novo synthesis of pyrimidines. wikipedia.orgfishersci.at MS-based metabolomic profiling can identify perturbed metabolic pathways, including those related to nucleotide metabolism, following interventions that affect orotate levels. physiology.org GC-MS methods have been established for the sensitive and specific determination of orotate in biological fluids like urine. researchgate.net
Untargeted metabolomic studies using LC-MS/MS platforms can provide comprehensive metabolic profiles and identify changes in metabolite levels in response to different conditions. nih.gov These platforms are compatible with polar metabolites from various biological sources. nih.gov
Isotopic Tracing for Metabolic Flux Analysis Isotopic tracing, often coupled with MS or Nuclear Magnetic Resonance (NMR) spectroscopy, is a fundamental technique for studying metabolic fluxes.researchgate.netcreative-proteomics.comnih.govIt involves introducing stable isotope-labeled substrates into a biological system and tracking the incorporation of the isotopes into downstream metabolites.creative-proteomics.comresearchgate.netThis provides insights into the rates of metabolic reactions and the flow of carbon, nitrogen, or hydrogen atoms through metabolic pathways.researchgate.netnih.gov
Metabolic Flux Analysis (MFA) utilizes the labeling patterns of intracellular metabolites to infer the rates of metabolic reactions within a network. creative-proteomics.comresearchgate.netnih.gov This approach is more powerful than stoichiometric flux analysis alone as it incorporates detailed information about how atoms are transformed through metabolic pathways. nih.gov
Isotopic tracing with isotopes such as ¹³C, ¹⁵N, and ²H has been applied to analyze metabolic fluxes in various organisms and systems, including microbial and mammalian cell cultures. nih.govpnas.org For instance, ¹³C-MFA has been used to understand cellular performance under different media conditions and to uncover metabolic pathways. pnas.org
In the study of lysine metabolism, isotopic tracing can be used to investigate the biosynthesis and degradation pathways of lysine. For example, ¹³C tracer studies combined with GC-MS measurements and isotopomer modeling have been applied for comparative metabolic network analysis in lysine-producing bacteria. nih.gov This type of analysis can reveal significant differences in intracellular flux depending on the carbon source utilized. nih.gov
Isotopic tracing is also valuable for studying orotate metabolism and its connection to pyrimidine synthesis. By using labeled precursors, researchers can track the flow of isotopes through the pyrimidine biosynthesis pathway and assess the activity of key enzymes involved in orotate metabolism. fishersci.at
The central idea behind MFA with isotopic tracing is that under metabolic and isotopic steady-state conditions, the labeling pattern of a metabolite reflects the flux-weighted average of the labeling patterns of its substrates. researchgate.netnih.gov This principle guides the selection of tracers and the design of experiments. researchgate.netnih.gov
Table 2: Applications of Isotopic Tracing in Metabolic Studies
| Isotope Used | Application in Metabolic Flux Analysis |
| ¹³C | Tracing carbon flow, understanding central carbon metabolism, pathway elucidation. nih.govpnas.orgnih.gov |
| ¹⁵N | Tracing nitrogen flow, studying amino acid and nucleotide metabolism. nih.gov |
| ²H | Tracing hydrogen flow, investigating specific enzymatic reactions. nih.gov |
Isotopic tracing experiments, coupled with advanced analytical techniques like MS, provide a comprehensive view of cellular metabolism, enabling the identification of metabolic by-products and their sources. pnas.org This is crucial for understanding the complex metabolic networks involving components like lysine and orotate.
Theoretical Frameworks and Research Hypotheses for Lysine Orotate
Hypothesized Mechanisms of Action as a Conjugate
The primary hypothesis for the unique biological potential of lysine (B10760008) orotate (B1227488) lies in its nature as a conjugate. This suggests that its effects may be more than the sum of its individual parts, L-lysine and orotic acid.
A central hypothesis is that the orotate component may act as a carrier or "chaperone" molecule for lysine, potentially enhancing its transport across cellular membranes. drugs.com This concept is supported by research on other orotate salts, such as magnesium, potassium, and lithium orotate, where the orotic acid moiety is thought to improve the bioavailability of the mineral. drugs.com The proposed mechanism suggests that the orotate salt may remain in a non-dissociated state for longer periods, allowing it to be transported by different mechanisms than the free ion. researchgate.net
For instance, studies on lithium orotate suggest it may utilize organic-anion transporting polypeptides (OATPs) for cellular entry, a different pathway than the sodium channels used by lithium carbonate. This alternative transport route could lead to different tissue distribution and cellular concentrations. While direct research on lysine orotate's transport is limited, it is plausible that it could leverage different transport systems than those used exclusively by L-lysine, such as the cationic amino acid transporters (CATs). testcatalog.orgsouthtees.nhs.uk Orotic acid itself is known to be transported by the human urate transporter 1 (hURAT1). The potential for lysine orotate to interact with a broader range of transporters could lead to enhanced or more targeted cellular uptake.
A study on an omega-3 lysine complex demonstrated that the lysine conjugate improved the stability and bioavailability of the fatty acids. nutraceuticalbusinessreview.com This lends further credence to the idea that forming a salt with lysine can alter the pharmacokinetic properties of the associated molecule.
| Transporter Family | Substrate(s) | Potential Relevance to Lysine Orotate |
| Cationic Amino Acid Transporters (CATs) | L-lysine, L-arginine, L-ornithine | Primary transporters for the lysine component. testcatalog.orgsouthtees.nhs.uk |
| Human Urate Transporter 1 (hURAT1) | Orotate, urate, nicotinate | Primary transporter for the orotate component. |
| Organic-Anion Transporting Polypeptides (OATPs) | Various organic anions, some drugs | Hypothesized alternative transport route for the intact lysine orotate salt, based on lithium orotate studies. |
This table outlines the known transporters for the individual components of lysine orotate and the hypothesized transporters for the conjugate.
Another significant area of hypothesis is the potential for synergistic effects resulting from the co-delivery of lysine and orotic acid to cells. Both molecules are involved in critical, interconnected metabolic pathways.
Orotic acid is a key intermediate in the de novo synthesis of pyrimidine (B1678525) nucleotides, which are essential for the formation of DNA and RNA. bu.edu L-lysine, an essential amino acid, is a fundamental building block for protein synthesis. physio-pedia.com Lysine can stimulate protein synthesis by activating the mTOR pathway and enhancing the expression of amino acid transporters. nih.gov
A direct metabolic link between lysine and orotic acid has been demonstrated in research showing that an excess of lysine can inhibit the urea (B33335) cycle. nih.govnih.gov This inhibition leads to an accumulation of carbamoyl (B1232498) phosphate (B84403), a substrate that is then shunted into the pyrimidine biosynthesis pathway, thereby increasing the production of orotic acid. testcatalog.orgnih.govnih.gov This relationship suggests that the simultaneous provision of lysine and orotic acid via lysine orotate could have coordinated effects on both protein and nucleotide synthesis.
| Metabolic Pathway | Role of Lysine | Role of Orotic Acid | Hypothesized Synergistic Effect of Lysine Orotate |
| Protein Synthesis | Essential building block; stimulates mTOR pathway. physio-pedia.comnih.gov | Not directly involved. | Co-delivery could ensure the availability of a key amino acid for protein synthesis, potentially enhanced by the metabolic support of the orotate moiety. |
| Pyrimidine Nucleotide Synthesis | Can increase orotic acid biosynthesis by inhibiting the urea cycle. nih.govnih.gov | Key intermediate in the de novo pathway for pyrimidine synthesis. bu.edu | The conjugate could provide both a precursor (orotic acid) and a stimulator of the pathway's substrate pool (lysine), potentially leading to more efficient nucleotide synthesis. |
| Urea Cycle | Competitive inhibitor of arginase, can slow the cycle. nih.govnih.gov | Its biosynthesis is increased when the urea cycle is inhibited by excess lysine. nih.gov | The conjugate form may modulate the inhibitory effect of lysine on the urea cycle while providing orotate for other pathways. |
| Carnitine Synthesis | Precursor for carnitine synthesis. mattrybin.com | Not directly involved. | Enhanced lysine uptake could theoretically support more efficient carnitine production. |
This table summarizes the individual roles of lysine and orotic acid in key metabolic pathways and the hypothesized synergistic effects of their co-delivery as lysine orotate.
Potential for Enhanced Cellular Uptake or Specific Targeting
Exploration of Novel Biochemical Functions Beyond Individual Components
A compelling hypothesis is that the lysine orotate conjugate may possess novel biochemical functions that are not characteristic of either L-lysine or orotic acid alone.
One study has provided intriguing, albeit specific, evidence in this regard. Research published in the journal Toxicon demonstrated that lysine orotate potentiates the toxicity of an extract from the Amanita phalloides mushroom. medchemexpress.com The study found that lysine orotate forms a relatively stable complex with amanitins, the toxic peptides in the mushroom, and that neither L-lysine nor orotic acid alone had this effect. medchemexpress.com This suggests that the conjugate has unique chemical properties that allow it to interact with other molecules in a way that its individual components cannot.
While this particular finding highlights a detrimental interaction, it opens the door to the possibility that lysine orotate could form other unique complexes or interact with biological targets in novel ways. The exploration of such functions remains a largely untapped area of research. Further investigation is needed to determine if the conjugate exhibits unique beneficial interactions with enzymes, receptors, or other cellular components that are not observed with the administration of lysine or orotic acid separately.
Future Directions and Emerging Areas in Lysine Orotate Research
Advanced In Vitro Systems for Comprehensive Pathway Analysis (e.g., organ-on-a-chip)
Advanced in vitro models, such as organ-on-a-chip technology, represent a significant future direction for studying the complex biological effects of compounds like lysine (B10760008) orotate (B1227488). Organ-on-a-chip systems utilize microfluidic devices to create environments that mimic the physiological structure and function of human organs, allowing for more accurate and predictive in vitro research compared to traditional 2D cell cultures. nih.govuni.luciteab.com These systems can incorporate multiple cell types, replicate tissue-tissue interfaces, and simulate mechanical forces and fluid flow, providing a more physiologically relevant context for studying cellular responses and pathway interactions. nih.govuni.luwikipedia.org
Applying organ-on-a-chip technology to lysine orotate research could enable comprehensive analysis of its effects on specific organ systems or multi-organ interactions. This could facilitate a better understanding of how lysine orotate influences complex biological pathways in a more integrated manner than is possible with conventional methods. While organ-on-a-chip technology is increasingly used in drug development and disease modeling, specific research employing these advanced systems to study lysine orotate has not been widely reported, highlighting this as a key emerging area. citeab.comwikipedia.orgexportersindia.com
Deeper Characterization of Lysine Orotate Dissociation and Intracellular Fate
A critical area for future research involves a deeper characterization of how lysine orotate dissociates in biological environments and its subsequent intracellular fate. As a salt, lysine orotate is expected to interact with physiological fluids and cellular environments, potentially dissociating into its constituent ions, lysine and orotate. The extent and conditions under which this dissociation occurs, and whether the intact salt is transported across cell membranes, are not fully elucidated for lysine orotate.
Research on other orotate salts, such as lithium orotate, has hypothesized that the orotate component may facilitate transport across biological membranes, potentially allowing the compound to enter cells before dissociating intracellularly. Orotic acid itself is an intermediate in the intracellular de novo pyrimidine (B1678525) synthesis pathway, suggesting a potential metabolic fate for the orotate component once inside the cell. nih.govnih.gov Lysine, as an amino acid, has its own known transport mechanisms and metabolic pathways within cells. ncats.iocas.orgguidetopharmacology.org Future studies are needed to specifically track the dissociation and uptake of lysine orotate, determine if it is transported as an intact molecule or as dissociated ions, and map the intracellular processing and fate of both the lysine and orotate components. Understanding these processes is fundamental to elucidating the compound's mechanism of action.
Identification of Novel Protein Targets and Regulatory Networks Modulated by Lysine Orotate or its Components
Identifying the specific protein targets and regulatory networks modulated by lysine orotate, or its individual components, is a crucial direction for future research. Lysine is known to be involved in various cellular processes, including protein synthesis, post-translational modifications like acetylation, and influencing signaling pathways. ncats.ionih.govnih.gov Orotic acid plays a central role in pyrimidine biosynthesis, which is essential for DNA and RNA synthesis. nih.govnih.gov
While the roles of lysine and orotic acid individually are studied, the specific protein targets and regulatory networks uniquely influenced by the combined lysine orotate structure or its specific metabolic handling are not well-defined. Future research employing techniques such as proteomics, transcriptomics, and interactome analysis could help identify novel proteins that bind to or are modified by lysine orotate or its components. Furthermore, investigating how lysine orotate affects complex gene regulatory networks could reveal broader impacts on cellular function. Studies have explored the protein profiles and pathways affected by lysine supplementation in specific cell types, providing a precedent for this type of investigation for lysine orotate.
Mechanistic Studies on the Potentiation of Specific Cellular Responses
Mechanistic studies are essential to understand how lysine orotate influences specific cellular responses. Research has shown that lysine can affect various cellular activities, including cell proliferation, immune responses, and the potentiation of certain biological processes. ncats.iocas.org Orotic acid's involvement in nucleotide synthesis links it to processes requiring cell growth and division. nih.govnih.gov
Q & A
Basic: What is the role of lysine residues in orotate phosphoribosyltransferase (OPRTase) catalysis?
Lysine residues in OPRTase are critical for substrate binding and catalytic activity. For example, in Salmonella typhimurium OPRTase, Lys73 coordinates the 5'-phosphate of PRPP and stabilizes the transition state via conformational flexibility . Lys103 from one subunit participates in the shared active site of the dimer, forming hydrogen bonds with the diphosphate chain of PRPP . Mutagenesis studies show that replacing Lys73 or Lys103 reduces catalytic efficiency (kcat) by 50–100-fold and increases KM for PRPP, confirming their mechanistic roles .
Advanced: How do structural studies inform the catalytic mechanism of OPRTase with Lysine Orotate?
X-ray crystallography of OPRTase complexes reveals an asymmetric dimer where substrates (orotate and PRPP) bind to one subunit, while the catalytic loop of the adjacent subunit stabilizes the active site via lysine and arginine residues . The flexible loop (residues 98–119) undergoes conformational changes to neutralize the diphosphate chain during catalysis, with Lys73 and Lys103 critical for PRPP binding and transition-state stabilization . Shared active sites at the dimer interface were validated through heterodimer complementation assays (e.g., K103A + D125N mutants restoring ~20% activity) .
Basic: How does Lysine Orotate influence pyrimidine biosynthesis in cellular models?
Lysine Orotate serves as a pyrimidine precursor, bypassing rate-limiting steps in de novo synthesis. In human colonic HT-29 cells, orotate supplementation inhibits TRAIL-induced apoptosis by maintaining pyrimidine pools, as shown via acivicin (pyrimidine synthesis inhibitor) rescue experiments with uracil or orotate . This effect is independent of DNA/RNA synthesis, suggesting a regulatory role in cell survival pathways .
Advanced: What methodological approaches resolve contradictions in OPRTase's catalytic loop dynamics?
Contradictions in loop flexibility were addressed using X-ray crystallography (substrate-bound vs. product-bound states) and mutagenesis . For example, the catalytic loop in subunit A closes over subunit B's active site, while subunit B's loop remains open, indicating alternating-site catalysis . Computational modeling (DFT-GIPAW) and NMR crystallography further validated Mg<sup>2+</sup> coordination and hydrogen-bonding networks stabilizing the transition state .
Advanced: How can pharmacophore models be designed for orotate derivatives targeting DHODH?
Pharmacophore models for Trypanosoma cruzi DHODH (TcDHODH) inhibitors require:
- Aromatic moieties for π-π interactions with FMN (−6.29 kcal/mol)
- Hydrogen-bond donors/acceptors aligning with Lys43 , Asn67 , and Asn194 (interaction energies: −13.02 to −33.71 kcal/mol) .
Fragment Molecular Orbital (FMO) analysis of 43 orotate derivatives confirmed conserved interactions, guiding substitutions at the pyrimidine 5-position for enhanced binding .
Basic: What analytical techniques characterize Lysine Orotate's coordination chemistry?
- NMR crystallography (e.g., lithium orotate monohydrate) reveals Mg<sup>2+</sup> coordination to ribose hydroxyls and β-phosphate .
- X-ray diffraction of zinc-orotate complexes shows distorted octahedral coordination, with hydrogen bonds stabilizing 3D networks .
- Thermal analysis (TG/DTG/DTA) tracks decomposition pathways, confirming stability up to 150°C .
Advanced: What experimental strategies validate shared active sites in OPRTase dimers?
Subunit complementation assays using inactive mutants (e.g., K103A and D125N) restored ~21% activity, proving intersubunit active-site sharing . Crystallographic data show PRPP bound to one subunit while the adjacent subunit's loop stabilizes the transition state . Kinetic studies of half-of-sites binding further support alternating catalysis .
Basic: How do mutations in conserved lysines affect OPRTase kinetics?
- Lys73→Ala : 50–100-fold ↓ kcat, 8–12-fold ↑ KM (PRPP) due to disrupted 5'-phosphate coordination .
- Lys103→Ala : Complete loss of activity, restored only via heterodimer complementation .
- Lys26→Gln : 3–10-fold ↓ kcat due to impaired OMP 3'-hydroxyl binding .
Advanced: How does transition-state stabilization vs. ground-state destabilization apply to orotate-related enzymes?
In orotidine 5'-monophosphate decarboxylase (ODCase), transition-state stabilization by Lys72 and Asp residues accounts for 10<sup>17</sup>-fold rate enhancement, not ground-state destabilization . Free-energy perturbation calculations show electrostatic stabilization of the transition state dominates, contradicting earlier desolvation hypotheses .
Basic: What biomarkers indicate pyrimidine pathway dysfunction involving orotate?
Urinary orotate is elevated in defects of carbamoylphosphate utilization (e.g., OTC deficiency: 62 mmol/mol creatinine vs. normal <5) but not in CPS-I deficiency . Concurrent measurement with α-ketoglutaramate (KGM) improves diagnostic specificity for hyperammonemia .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
